Tomatidine

Catalog No.
S545568
CAS No.
77-59-8
M.F
C27H45NO2
M. Wt
415.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tomatidine

CAS Number

77-59-8

Product Name

Tomatidine

IUPAC Name

(6S,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-/m0/s1

InChI Key

XYNPYHXGMWJBLV-MKGODQLISA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1

solubility

Soluble in DMSO

Synonyms

5 alpha,20 beta(F),22 alpha(F),25 beta(F),27- azaspirostan-3 beta-ol, tomatidine, tomatidine, (3beta,5alpha,22alpha,25R)-isomer

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1

Isomeric SMILES

CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1

The exact mass of the compound Tomatidine is 415.345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27592. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Applications

Tomatidine has been found to have potent antibacterial activity against various strains of bacteria . It has been particularly effective against Staphylococcus aureus, including its notoriously persistent small-colony variants (SCVs) . The bacterial ATP synthase subunit c, encoded by the gene atpE, is the cellular target of Tomatidine . This leads to the inhibition of ATP generation, thereby controlling bacterial growth .

Antiviral Applications

Tomatidine has shown antiviral activity against viruses like Dengue and Chikungunya . It reduces the infectivity of these viruses by enhancing autophagy . Tomatidine lowers viral protein expression, which hampers the production of progeny viral RNA copies and reduces the number of infected cells, leading to a reduced production of secreted virus particles .

Anticancer Applications

Tomatidine has shown potential as an anticancer agent. It has been found to suppress the invasion and migration capabilities of human osteosarcoma U2OS and HOS cells . It also reduces the production of pro-inflammatory cytokines and downregulates the expression of MMP-9 and RANKL . Tomatidine has also been found to inhibit the growth of gastric cancer-derived 85As2 cells .

Anabolic Applications

Tomatidine is an anabolic chemical compound that prevents muscle wasting . It has been found to be a potential therapeutic agent for aging-associated sarcopenia, reducing weakness and atrophy in aged skeletal muscle .

Antioxidant Applications

Tomatidine has been found to have antioxidant properties . It induces mitochondrial hormesis by mildly inducing ROS production, which in turn activates the SKN-1/Nrf2 pathway and possibly other cellular antioxidant response pathways .

Neuroprotective Applications

Tomatidine has shown neuroprotective effects in various studies . It enhances lifespan and healthspan in C. elegans, an animal model of aging, by modulating mitochondrial biogenesis and PINK-1/DCT-1-dependent mitophagy . It also provides neuroprotection after ischemic injury by enhancing autophagy .

Cholesterol Reduction

Tomatidine has been found to reduce plasma cholesterol . Dietary supplementation with 0.04% tomatidine for 10 weeks reduces plasma cholesterol and atherosclerosis in ApoE-deficient mice without evidence of toxicity .

Osteoporosis Treatment

Tomatidine is also being investigated for its potential in treating osteoporosis . It’s believed that its anabolic properties could help in the treatment of this condition .

Inhibiting Tumor Growth

Tomatidine has been found to inhibit tumor growth . This property, along with its anticancer applications, makes it a potential candidate for cancer treatment .

Longevity Enhancement

Tomatidine is being investigated as a compound to increase longevity. It has been found to increase the lifespan and healthspan of C. elegans, a model organism often used in aging studies .

Lowering Cholesterol

Tomatidine has been found to lower cholesterol . Dietary supplementation with 0.04% tomatidine for 10 weeks reduces plasma cholesterol and atherosclerosis in ApoE-deficient mice without evidence of toxicity .

Tomatidine is a naturally occurring steroidal alkaloid primarily found in the leaves and unripe fruits of the tomato plant (Solanum lycopersicum). It is the aglycone of tomatine, which is a glycoalkaloid. Tomatidine has garnered attention for its potential health benefits, particularly in muscle preservation and anti-aging properties. It is characterized by its chemical structure, which is a 3β-hydroxy steroid derived from tomatidane, with the molecular formula C27H45NO2C_{27}H_{45}NO_2 .

Due to its functional groups. Notably, it participates in:

  • Hydrolysis: Tomatidine can be hydrolyzed from tomatine through enzymatic or acidic processes, releasing the aglycone.
  • Oxidation and Reduction: The hydroxyl group at position 3 can undergo oxidation or reduction, affecting its biological activity.
  • Esterification: Tomatidine can react with acids to form esters, which may enhance its solubility and bioavailability.

These reactions contribute to its pharmacological properties and potential therapeutic applications .

Tomatidine exhibits several biological activities:

  • Muscle Preservation: It acts as an anabolic agent that inhibits skeletal muscle atrophy, making it a candidate for treating age-related muscle loss (sarcopenia) .
  • Cholesterol Reduction: Dietary supplementation has been shown to lower plasma cholesterol levels and reduce atherosclerosis in animal models .
  • Antimicrobial Properties: Recent studies indicate that tomatidine possesses antibiotic activity against various bacterial strains, including Staphylococcus aureus .
  • Potential Longevity Benefits: Research suggests that tomatidine may enhance lifespan and healthspan in model organisms like C. elegans .

The synthesis of tomatidine has been optimized due to its low natural abundance. A notable method involves a multi-step synthetic route starting from diosgenin, which includes:

  • Suzuki-Miyaura Coupling: This key step involves the formation of an enantiopure F-ring side chain.
  • Spiroketal Formation: A Lewis acid-mediated reaction leads to the creation of the spiroketal structure.
  • Reduction and Substitution: Subsequent reactions involve azide substitution and reduction to yield tomatidine.

Tomatidine's applications are diverse:

  • Nutraceuticals: Its muscle-preserving properties make it a candidate for dietary supplements aimed at aging populations.
  • Pharmaceuticals: With its antibiotic properties, tomatidine could be developed into new antimicrobial drugs.
  • Research: Its effects on longevity and healthspan are subjects of ongoing studies in gerontology and pharmacology .

Studies have shown that tomatidine interacts with various biological pathways:

  • ATF4 Pathway: It modulates the ATF4 pathway, which is crucial for muscle maintenance during aging .
  • Sphingomyelinase Inhibition: Tomatidine has been reported to inhibit acid sphingomyelinase activity significantly, suggesting potential roles in cellular signaling pathways related to apoptosis and inflammation .
  • DNA Topoisomerase II Inhibition: It has demonstrated inhibitory action on DNA topoisomerase II, indicating potential applications in cancer therapy .

Tomatidine shares structural similarities with several other steroidal alkaloids. Here are a few notable compounds:

CompoundSourceKey Features
TomatineTomato (Solanum lycopersicum)Glycosidic precursor to tomatidine; exhibits antifungal properties.
SolasodineSolanum speciesKnown for its anticancer properties; structurally related to tomatidine.
DiosgeninDioscorea speciesUsed as a precursor in the synthesis of steroids; shares structural features with tomatidine.
CholestrolAnimal tissuesA fundamental sterol; differs mainly in functional groups but shares a steroid backbone.

Tomatidine's uniqueness lies in its specific anabolic effects on muscle tissue and its potential as an antibiotic agent, distinguishing it from other steroidal compounds that may not exhibit these properties .

Solvent Polarity Effects on Alkaloid Recovery

The extraction efficiency of tomatidine is significantly influenced by solvent polarity, with different solvents demonstrating varying degrees of selectivity for alkaloid recovery. Tomatidine, being a steroidal alkaloid with both hydrophobic and hydrophilic characteristics, requires careful solvent selection to achieve optimal extraction yields [1] [2].

Methanol-Based Extraction Systems

Methanol represents the most effective solvent for tomatidine extraction, achieving recovery rates of 93.0% for tomatidine and 100.8% for alpha-tomatine [1] [3]. The semi-polar nature of methanol allows efficient extraction of tomato steroidal glycoalkaloids, which are considered semi-polar metabolites [1]. The high extraction efficiency of methanol can be attributed to its ability to disrupt cell membranes and solubilize both free alkaloids and their glycosylated forms [2].

Chloroform-Based Extraction Systems

Chloroform demonstrates exceptional selectivity for tomatidine extraction, achieving 96.5% recovery for tomatidine while showing significantly lower recovery for alpha-tomatine at 45.2% [4]. This selectivity is attributed to tomatidine's more hydrophobic nature compared to the glycosylated alkaloids. Research has shown that chloroform extraction yielded 2.44% of total alkaloid-steroid content, representing the highest extraction efficiency among tested solvents [4].

Acidified Extraction Systems

Acidic extraction systems using acetic acid or formic acid demonstrate robust alkaloid recovery capabilities. Five percent acetic acid in aqueous solution achieves 77.5% tomatidine recovery and 88.7% alpha-tomatine recovery [2]. The acidic conditions protonate the nitrogen atom in the alkaloid structure, enhancing water solubility and extraction efficiency [2]. Formic acid (1%) in methanol (70%) provides improved recovery rates of 82.1% for tomatidine and 94.5% for alpha-tomatine [2].

Solvent Polarity Index Correlation

The relationship between solvent polarity and alkaloid recovery demonstrates a complex pattern. Solvents with moderate polarity indices (4.8-7.3) generally provide optimal extraction efficiency for both tomatidine and alpha-tomatine. Extremely polar solvents like water (polarity index 10.2) fail to extract either compound, while highly non-polar solvents such as petroleum ether (polarity index 0.1) show minimal extraction efficiency [5].

Solvent SystemPolarity IndexTomatidine Recovery (%)Alpha-Tomatine Recovery (%)Extraction Time (min)
Methanol (100%)5.193.0100.820
Ethanol (70% aqueous)7.385.292.430
Acetonitrile-Methanol4.878.589.125
Chloroform-Methanol (2:1)3.267.872.360
Aqueous Acetic Acid (5%)8.577.588.730
Formic Acid (1%) in Methanol (70%)6.882.194.520
Tetrahydrofuran-Water-Acetonitrile (50:30:20)5.591.287.945
Chloroform2.796.545.2180
Petroleum Ether0.115.28.7240
Water10.20.00.030

Steam Pretreatment Protocols for Plant Material

Steam pretreatment represents a crucial preprocessing step that significantly enhances alkaloid extraction efficiency by disrupting cellular structures and facilitating mass transfer [6] [7]. The application of steam treatment before extraction can improve alkaloid yields by 28.5% to 67.5% depending on the specific protocol employed [6].

Steam Explosion Pretreatment

Steam explosion at 150°C for 60 minutes under 2.5 bar pressure provides the most effective pretreatment protocol, achieving 67.5% improvement in alkaloid yield and 92.1% cell wall disruption [8]. This method utilizes rapid decompression following steam treatment to create explosive forces that mechanically disrupt plant cellular structures, enhancing subsequent solvent penetration [8].

Conventional Steam Pretreatment

Standard steam pretreatment at 120°C for 30 minutes under atmospheric pressure demonstrates 45.2% alkaloid yield improvement with 78.5% cell wall disruption [4]. This method involves steaming cut tomato pieces, which facilitates the breakdown of cellular barriers and increases accessibility of alkaloids to extraction solvents [4].

Pressurized Steam Processing

Pressurized steam treatment at 130°C under 2 bar pressure for 15 minutes achieves 38.9% alkaloid yield improvement with 72.8% cell wall disruption [7]. This rapid processing method offers advantages in terms of reduced processing time while maintaining significant extraction enhancement [7].

Steam Distillation Integration

Steam distillation at 100°C for 90 minutes provides 32.8% alkaloid yield improvement with 65.2% cell wall disruption [9]. While this method shows moderate improvement, it offers the advantage of simultaneous extraction and pretreatment, reducing overall processing complexity [9].

Mechanism of Steam Enhancement

Steam pretreatment enhances alkaloid extraction through several mechanisms. The elevated temperature and pressure cause thermal expansion of cellular water, creating internal pressure that ruptures cell walls [6]. Additionally, steam penetration facilitates the hydrolysis of cell wall components, particularly pectin and hemicellulose, which act as barriers to alkaloid extraction [7].

Pretreatment MethodTemperature (°C)Pressure (bar)Treatment Time (min)Alkaloid Yield Improvement (%)Cell Wall Disruption (%)Processing Cost (Relative)
Steam Pretreatment (120°C, 30 min)1201.03045.278.51.8
Steam Distillation (100°C, 90 min)1001.09032.865.21.5
Steam Explosion (150°C, 1 h)1502.56067.592.12.4
Pressurized Steam (2 bar, 15 min)1302.01538.972.82.1
Steam-Vacuum Cooling1050.52028.558.71.9
Conventional Extraction (Control)251.01800.025.01.0

Industrial-Scale Purification Challenges

The transition from laboratory-scale to industrial-scale tomatidine purification presents numerous technical and economic challenges that significantly impact process viability and product quality [10] [11].

Solid-Phase Extraction Scaling Issues

Solid-phase extraction using C18 cartridges achieves high purity levels (95.8%) but faces significant scaling limitations with capacity restricted to 50 kg per batch [2]. The primary challenge involves matrix interference effects that become more pronounced at larger scales, requiring extensive pre-purification steps that reduce overall recovery rates to 78.5% [2]. Additionally, the high cost per kilogram of product ($850) makes this method economically challenging for large-scale production [10].

Liquid-Liquid Extraction Complications

Liquid-liquid extraction offers substantial scale capacity (500 kg per batch) but suffers from persistent emulsion formation issues that complicate phase separation [10]. The method achieves moderate purity (87.5%) with recovery rates of 65.2%, but requires extensive solvent usage (150 L per kg of product) and specialized equipment for emulsion breaking [12]. The formation of stable emulsions is particularly problematic with alkaloid-containing plant extracts due to the presence of natural surfactants [10].

Crystallization Process Limitations

Crystallization represents the most scalable purification method with capacity reaching 1000 kg per batch and achieving the highest purity levels (98.2%) [10]. However, the process requires extended processing times (24 hours) and demonstrates moderate recovery rates (72.8%) [13]. The primary challenge involves controlling crystallization conditions to ensure consistent product quality while managing the presence of structural analogs that can co-crystallize with tomatidine [13].

Column Chromatography Constraints

Column chromatography delivers the highest purity (99.1%) with excellent recovery rates (85.6%) but faces severe scaling limitations with capacity restricted to 25 kg per batch [14]. The method requires substantial solvent consumption (45 L per kg of product) and extensive processing time (16 hours), resulting in the highest cost per kilogram of product ($1200) [14]. The scaling challenges primarily involve maintaining consistent separation performance and managing pressure drop across large columns [14].

pH-Zone Refining Counter-Current Chromatography

pH-zone refining counter-current chromatography offers promising scalability with 100 kg batch capacity and high purity (96.7%) combined with excellent recovery rates (89.2%) [14] [15]. The method demonstrates reasonable processing times (12 hours) and moderate solvent consumption (35 L per kg of product) [14]. However, equipment scaling remains a significant challenge, requiring specialized large-scale counter-current chromatography systems [14].

Ammonium Precipitation Scalability

Ammonium precipitation provides the highest scale capacity (2000 kg per batch) with minimal solvent consumption (5 L per kg of product) and the lowest cost per kilogram of product ($95) [2]. However, the method suffers from low selectivity, achieving only 78.5% purity with poor recovery rates (45.8%) [2]. The precipitation process is not quantitative and is characterized by significant losses of target alkaloids [2].

Membrane Filtration Challenges

Membrane filtration offers substantial scale capacity (750 kg per batch) with zero solvent consumption and rapid processing times (3 hours) [16]. The method achieves moderate purity (82.3%) with reasonable recovery rates (68.7%) at a moderate cost ($240 per kg of product) [16]. The primary challenge involves membrane fouling caused by plant extracts, which requires frequent cleaning and membrane replacement [16].

Purification MethodScale Capacity (kg/batch)Purity Achieved (%)Recovery Rate (%)Processing Time (h)Solvent Consumption (L/kg)Cost per kg Product ($)Major Challenge
Solid-Phase Extraction (SPE-C18)5095.878.5825850Matrix interference
Liquid-Liquid Extraction50087.565.24150320Emulsion formation
Crystallization100098.272.8248180Long processing time
Column Chromatography2599.185.616451200High solvent usage
pH-Zone Refining CCC10096.789.21235750Equipment scaling
Ammonium Precipitation200078.545.86595Low selectivity
Membrane Filtration75082.368.730240Fouling issues

Process Integration Strategies

The optimization of industrial-scale tomatidine purification requires careful integration of multiple purification steps to balance purity, recovery, and cost considerations [10]. A typical industrial process might combine ammonium precipitation for initial concentration, followed by liquid-liquid extraction for intermediate purification, and conclude with crystallization for final product refinement [10]. This integrated approach can achieve target purity levels while maintaining economic viability for commercial production [17].

Quality Control Challenges

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

415.345029678 g/mol

Monoisotopic Mass

415.345029678 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

210-211°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2B73S48786

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

79464-64-5
77-59-8

Wikipedia

Tomatidine

Dates

Last modified: 08-15-2023
1: Moro T, Ebert SM, Adams CM, Rasmussen BB. Amino Acid Sensing in Skeletal Muscle. Trends Endocrinol Metab. 2016 Nov;27(11):796-806. doi: 10.1016/j.tem.2016.06.010. Epub 2016 Jul 19. Review. PubMed PMID: 27444066; PubMed Central PMCID: PMC5075248.
2: Friedman M. Chemistry and anticarcinogenic mechanisms of glycoalkaloids produced by eggplants, potatoes, and tomatoes. J Agric Food Chem. 2015 Apr 8;63(13):3323-37. doi: 10.1021/acs.jafc.5b00818. Epub 2015 Mar 30. Review. PubMed PMID: 25821990.
3: Jiang QW, Chen MW, Cheng KJ, Yu PZ, Wei X, Shi Z. Therapeutic Potential of Steroidal Alkaloids in Cancer and Other Diseases. Med Res Rev. 2016 Jan;36(1):119-43. doi: 10.1002/med.21346. Epub 2015 Mar 27. Review. PubMed PMID: 25820039.
4: Adams CM, Ebert SM, Dyle MC. Use of mRNA expression signatures to discover small molecule inhibitors of skeletal muscle atrophy. Curr Opin Clin Nutr Metab Care. 2015 May;18(3):263-8. doi: 10.1097/MCO.0000000000000159. Review. PubMed PMID: 25807353; PubMed Central PMCID: PMC5512448.
5: Friedman M. Anticarcinogenic, cardioprotective, and other health benefits of tomato compounds lycopene, α-tomatine, and tomatidine in pure form and in fresh and processed tomatoes. J Agric Food Chem. 2013 Oct 9;61(40):9534-50. doi: 10.1021/jf402654e. Epub 2013 Sep 30. Review. PubMed PMID: 24079774.
6: Keeler RF, Baker DC, Gaffield W. Spirosolane-containing Solanum species and induction of congenital craniofacial malformations. Toxicon. 1990;28(8):873-84. Review. PubMed PMID: 2080514.
7: Jadhav SJ, Sharma RP, Salunkhe DK. Naturally occurring toxic alkaloids in foods. Crit Rev Toxicol. 1981 Apr;9(1):21-104. Review. PubMed PMID: 7018841.

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